Cas no 256411-39-9 (Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate)

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling controlled functionalization of the piperidine ring. The cyanomethyl substituent offers a reactive handle for further transformations, such as reduction to amines or conversion to carboxylic acids. This compound’s well-defined reactivity and compatibility with diverse reaction conditions make it a useful building block for constructing complex nitrogen-containing scaffolds. Its crystalline form ensures consistent purity, supporting reproducible results in multistep syntheses.
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate structure
256411-39-9 structure
Product name:Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
CAS No:256411-39-9
MF:C12H20N2O2
MW:224.2994
MDL:MFCD09801019
CID:67269
PubChem ID:22248390

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-4-(Cyanomethyl)piperidine
    • (1-Boc-Piperidin-4-yl)Acetonitrile
    • 1-BOC-4-cyanomethylpiperidine
    • 1-Piperidinecarboxylic acid, 4-(cyanomethyl)-, 1,1- dimethylethyl ester
    • 4-(CYANOMETHYL)PIPERIDINE, N-BOC PROTECTED
    • tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
    • 1-Boc-3-Cyanomethylpiperidine
    • 4-Cyanomethyl-piperidine-1-carboxylic acid tert-butyl ester
    • 1-Piperidinecarboxylic acid, 4-(cyanomethyl)-, 1,1-dimethylethyl ester
    • PubChem18864
    • tert-butyl4-(cyanomethyl)piperidine-1-carboxylate
    • KSC556C7J
    • LARQASBBVGBMDA-UHFFFAOYSA-N
    • EBD18558
    • 1-N-Boc-4-(cyanomethyl)piperid
    • EN300-40045
    • DTXSID30623842
    • AM10574
    • CS-W003646
    • FT-0652625
    • HF-0217
    • 256411-39-9
    • SCHEMBL123942
    • AKOS015841240
    • AC-27444
    • MFCD09801019
    • SB22005
    • 4-cyanomethylpiperidine-1-carboxylic acid t-butyl ester
    • A5154
    • SY008022
    • 4-(cyanomethyl)piperidine-1-carboxylic acid tert-butyl ester
    • Z406694092
    • J-524654
    • DB-012553
    • Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
    • MDL: MFCD09801019
    • Inchi: 1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-6,8-9H2,1-3H3
    • InChI Key: LARQASBBVGBMDA-UHFFFAOYSA-N
    • SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C#N)C([H])([H])C1([H])[H])=O

Computed Properties

  • Exact Mass: 224.15200
  • Monoisotopic Mass: 224.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.3
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.04
  • Melting Point: No data available
  • Boiling Point: 344.2°C at 760 mmHg
  • Flash Point: 344.274 °C at 760 mmHg
  • Refractive Index: 1.475
  • PSA: 53.33000
  • LogP: 2.48508
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate Security Information

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T135600-10mg
tert-Butyl 4-(Cyanomethyl)piperidine-1-carboxylate
256411-39-9
10mg
$ 50.00 2022-06-03
TRC
T135600-50mg
tert-Butyl 4-(Cyanomethyl)piperidine-1-carboxylate
256411-39-9
50mg
$ 65.00 2022-06-03
Ambeed
A128532-10g
1-Boc-4-(Cyanomethyl)piperidine
256411-39-9 95%
10g
$49.0 2024-07-28
abcr
AB338893-5 g
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate, 95%; .
256411-39-9 95%
5g
€143.00 2023-04-26
eNovation Chemicals LLC
K11099-5g
1-Boc-4-(cyanomethyl)piperidine
256411-39-9 97%
5g
$125 2024-05-24
Enamine
EN300-40045-5.0g
tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
256411-39-9 95.0%
5.0g
$124.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052771-25g
1-Boc-4-(Cyanomethyl)piperidine
256411-39-9 98%
25g
¥1485 2023-04-14
abcr
AB338893-1g
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate, 95%; .
256411-39-9 95%
1g
€84.90 2025-03-19
abcr
AB338893-5g
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate, 95%; .
256411-39-9 95%
5g
€102.80 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052771-10g
1-Boc-4-(Cyanomethyl)piperidine
256411-39-9 98%
10g
¥651 2023-04-14

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate Production Method

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate Related Literature

Additional information on Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

Research Brief on Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 256411-39-9) in Chemical Biology and Pharmaceutical Applications

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 256411-39-9) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and cancer therapeutics. Recent studies have highlighted its utility in the construction of piperidine-based scaffolds, which are prevalent in drug discovery due to their versatility and pharmacological properties. This research brief consolidates the latest findings on the compound's applications, synthetic methodologies, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate as a precursor in the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators. The research team employed a multi-step synthetic route, starting with the Boc-protected piperidine derivative, to achieve high yields and enantioselectivity. The resulting compounds exhibited promising activity in preclinical models of epilepsy and anxiety disorders, underscoring the importance of this intermediate in CNS drug development.

In the field of oncology, a recent patent application (WO2023056789) disclosed the compound's role in the synthesis of small-molecule inhibitors targeting protein-protein interactions in cancer cells. The cyanomethyl group at the 4-position of the piperidine ring was found to be crucial for binding affinity, as confirmed by X-ray crystallography and molecular docking studies. These findings suggest that modifications of Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate could lead to the development of next-generation anticancer agents with improved specificity and reduced off-target effects.

Advances in synthetic chemistry have also expanded the utility of this compound. A 2024 report in Organic Process Research & Development described a scalable, green chemistry approach to producing Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate using continuous flow technology. This method significantly reduced reaction times and waste generation compared to traditional batch processes, addressing key challenges in industrial-scale pharmaceutical manufacturing.

From a mechanistic perspective, recent computational studies have provided insights into the compound's reactivity. Density functional theory (DFT) calculations revealed that the steric hindrance from the tert-butyloxycarbonyl (Boc) protecting group influences the regioselectivity of subsequent reactions at the piperidine nitrogen. These findings are guiding the design of more efficient synthetic routes for derivatives of this important intermediate.

Looking forward, the versatility of Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate continues to attract research attention. Current investigations are exploring its use in the development of positron emission tomography (PET) tracers for neurodegenerative diseases, leveraging the cyanomethyl group for radiofluorination. Additionally, its potential as a building block for proteolysis-targeting chimeras (PROTACs) represents an exciting frontier in targeted protein degradation therapeutics.

In conclusion, Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (256411-39-9) remains a valuable tool in medicinal chemistry, with expanding applications across multiple therapeutic areas. The compound's unique structural features and synthetic accessibility position it as a critical component in the development of novel pharmaceutical agents. Continued research into its derivatives and applications is expected to yield significant advancements in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:256411-39-9)Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
A5154
Purity:99%
Quantity:100g
Price ($):424.0